molecular formula C5H9NO3 B025382 (R)-morpholine-3-carboxylic acid CAS No. 106825-81-4

(R)-morpholine-3-carboxylic acid

Cat. No. B025382
M. Wt: 131.13 g/mol
InChI Key: JUNOWSHJELIDQP-SCSAIBSYSA-N
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Description

Synthesis Analysis

  • Enantioselective Synthesis : The enantioselective synthesis of (R)-morpholine-3-carboxylic acid and its analogs can be achieved through various methods. For instance, Fish et al. (2009) described the synthesis of (R)- and (S)-N-Boc-morpholine-2-carboxylic acids using enzyme-catalyzed kinetic resolution (Fish et al., 2009).
  • From Dimethoxyacetaldehyde and Serine Methyl Ester : Sladojevich et al. (2007) synthesized enantiopure Fmoc-protected morpholine-3-carboxylic acid from dimethoxyacetaldehyde and serine methyl ester through a short and practical synthetic route (Sladojevich et al., 2007).

Molecular Structure Analysis

The molecular structure of (R)-morpholine-3-carboxylic acid can be analyzed through various spectroscopic techniques. However, specific details on molecular structure analysis in recent literature are limited for this compound.

Chemical Reactions and Properties

  • Derivative Synthesis : Derivatives of morpholine-3-carboxylic acid can be synthesized for various applications, such as the synthesis of reboxetine analogs (Fish et al., 2009).
  • Peptidomimetic Chemistry : The Fmoc-amino acid form of morpholine-3-carboxylic acid has been shown to be compatible with solid-phase peptide synthesis, allowing its application in peptidomimetic chemistry (Sladojevich et al., 2007).

Scientific Research Applications

  • Agriculture

    • In the field of agriculture, acid hydrolysates have been found to be effective in improving plant growth. They have the potential to improve agricultural yields .
    • The acid hydrolysate was the most effective treatment to enhance the development of shoots (21% increase compared to the control) and roots (16% increase for the dry weight and 17% for main root length) of hydroponically-grown cucumber plants .
  • Catalysis

    • Phosphorus-based Lewis acids, while not directly related to ®-morpholine-3-carboxylic acid, have shown promise in stoichiometric reactivity, Lewis acid catalysis, and frustrated Lewis pair (FLP) reactivity .

Safety And Hazards

This involves studying the toxicity of the compound, its effects on human health and the environment, and precautions to be taken while handling it .

Future Directions

This involves discussing potential future research directions, applications, or improvements to the synthesis method .

properties

IUPAC Name

(3R)-morpholine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c7-5(8)4-3-9-2-1-6-4/h4,6H,1-3H2,(H,7,8)/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUNOWSHJELIDQP-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@@H](N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70506685
Record name (3R)-Morpholine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70506685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-morpholine-3-carboxylic acid

CAS RN

106825-81-4
Record name (3R)-Morpholine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70506685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 4-([4-2-butynyloxy)phenyl]sulfonyl}-morpholine-3-carboxylic acid, methyl ester (0.1 g, 0.28 mmol) in 2.4 mL of THF:methanol:water [4:1:1] was cooled in an ice bath and 2N LiOH (0.3 mL, 0.59 mmol) was added. The reaction was stirred at 0° C. for 30 minutes and at room temperature for 2 hours. After evaporating the solvent, the residue was diluted with ether and filtered. The solid was dissolved in water, neutralized with 1N HCl to pH˜3 and extracted with dichloromethane. The organic layer was washed with water and brine, dried over sodium sulfate, filtered and concentrated to give 0.06 g of 4-[4-(2-butynyloxy)phenyl]sulfonyl}-morpholine-3-carboxylic acid. Yield˜69.8%. mp 40-42° C. Electrospray Mass Spec 338.1(M−H)−.
Quantity
0.1 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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Quantity
0 (± 1) mol
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reactant
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Name
Quantity
2.4 mL
Type
solvent
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Quantity
0.3 mL
Type
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Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
Q Ren, X Liu, G Yan, B Nie, Z Zou, J Li… - Journal of Medicinal …, 2018 - ACS Publications
The inhibition of hepatitis B virus (HBV) capsid assembly is a novel strategy for the development of chronic hepatitis B (CHB) therapeutics. On the basis of the preclinical properties and …
Number of citations: 30 pubs.acs.org
F Bianchini, N Cini, A Trabocchi… - Journal of medicinal …, 2012 - ACS Publications
In this paper, using a hybrid small-animal Micro SPECT/CT imaging system, we report that a new 125 I-Cilengitide-like RGD-cyclopentapeptide, containing d-morpholine-3-carboxylic …
Number of citations: 28 pubs.acs.org
N Cini, A Trabocchi, G Menchi, A Bottoncetti… - Bioorganic & Medicinal …, 2009 - Elsevier
Two c[RGDfX] cyclopeptides, having either l- or d-morpholine-3-COOH (Mor) as the X amino acid were developed as ligands for α v β 3 /α v β 5 integrins. Biological assays showed only …
Number of citations: 32 www.sciencedirect.com
Z Qiu, X Lin, W Zhang, M Zhou, L Guo… - Journal of Medicinal …, 2017 - ACS Publications
Described herein are the discovery and structure–activity relationship (SAR) studies of the third-generation 4-H heteroaryldihydropyrimidines (4-H HAPs) featuring the introduction of a …
Number of citations: 48 pubs.acs.org
Z **ong, CS Alves, J Wang, A Li, J Liu, M Shen… - Acta Biomaterialia, 2019 - Elsevier
We demonstrate a novel serum-enhanced gene delivery approach using zwitterion-functionalized dendrimer-entrapped gold nanoparticles (Au DENPs) as a non-viral vector for …
Number of citations: 67 www.sciencedirect.com
F Bianchini, P Fabbrizzi, G Menchi, S Raspanti… - Bioorganic & medicinal …, 2015 - Elsevier
Taking advantage of click chemistry, we synthesized triazole-containing RGD peptidomimetics capable of binding to α v β 3 integrin with diverse potency, and selected 125 I-labeled …
Number of citations: 18 www.sciencedirect.com
MC Oliveira, JDG Correia - European Journal of Medicinal Chemistry, 2019 - Elsevier
The overexpression of peptide receptors in certain tumors as compared to endogeneous expression levels represents the molecular basis for the design of peptide-based tools for …
Number of citations: 18 www.sciencedirect.com

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